molecular formula C12H18O3 B8619817 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol

3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol

Cat. No.: B8619817
M. Wt: 210.27 g/mol
InChI Key: CNOZKCOEBRYPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol is an organic compound with a complex structure It is characterized by the presence of a hydroxy group and a methylethyl group attached to a phenyl ring, which is further connected to a propane-1,2-diol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with an appropriate alkyl halide, followed by the reduction of the resulting intermediate to introduce the hydroxy group. The final step involves the addition of a propane-1,2-diol chain through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and controlled temperature conditions are often employed to ensure the efficient synthesis of the desired product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: Similar in structure but with a different functional group arrangement.

    Phenol, 2-(1-methylethyl)-: Shares the isopropyl group but lacks the propane-1,2-diol chain.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol

InChI

InChI=1S/C12H18O3/c1-12(2,15)10-5-3-9(4-6-10)7-11(14)8-13/h3-6,11,13-15H,7-8H2,1-2H3

InChI Key

CNOZKCOEBRYPJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CC(CO)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a biphasic mixture of 2-(4-allylphenyl)propan-2-ol (5.53 g, 31.4 mmol) and N-Methyl morpholine N-oxide (3.86 g, 32.9 mmol) in acetone (11 mL) and water (22 mL) was added osmium tetroxide (3.14 mL, 0.157 mmol) with vigorous stirring. After 24 hours, dithionite (0.15 g), Florisil (1.5 g), and water (8 mL) were added and allowed to stir for an additional 15 minutes before filtering through a pad of Celite. The filter was rinsed with acetone (2×5 mL, then 2×10 mL), and filtrate was concentrated by rotary evaporation to remove the acetone. The remaining liquid was diluted with 9:1 chloroform:isopropanol (20 mL) and aqueous hydrogen chloride (1 M, 20 mL), the layers were separated, and the acidic (pH=1) aqueous layer was extracted with 9:1 chloroform:isopropanol (2×20 mL). The combined organic layers were washed with 3:1 water:brine (12 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL). The aqueous layers were combined and saturated with solid sodium chloride by stirring for 90 minutes, and then extracted with 9:1 chloroform:isopropanol (3×50 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated, and the crude material was purified by silica gel chromatography (5-20% methanol/dichloromethane) to afford the title compound as an oil.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
3.14 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a biphasic mixture of 2-(4-allylphenyl)propan-2-ol (5.53 g, 31.4 mmol) and N-Methyl morpholine NV oxide (3.86 g, 32.9 mmol) in acetone (11 mL) and water (22 mL) was added osmium tetroxide (3.14 mL, 0.157 mmol) with vigorous stirring. After 24 hours, dithionite (0.15 g), Florisil (1.5 g), and water (8 mL) were added and allowed to stir for an additional 15 minutes before filtering through a pad of Celite. The filter was rinsed with acetone (2×5 mL, then 2×10 mL), and filtrate was concentrated by rotary evaporation to remove the acetone. The remaining liquid was diluted with 9:1 chloroformisopropanol (20 mL) and aqueous hydrogen chloride (1 M, 20 mL), the layers were separated, and the acidic (pH=1) aqueous layer was extracted with 9:1 chloroformisopropanol (2×20 mL). The combined organic layers were washed with 3:1 water:brine (12 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL). The aqueous layers were combined and saturated with solid sodium chloride (50 cc) by stirring for 90 minutes, and then extracted with 9:1 chloroformisopropanol (3×50 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated, and the crude material was purified by silica gel chromatography (5-20% methanol/dichloromethane) to afford 3-[4-(1-hydroxy-1-methylethy)phenyl]propane-1,2-diol as an oil.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
3.14 mL
Type
catalyst
Reaction Step Three

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